2-Bromo-1,4-diethylbenzene

Catalog No.
S696352
CAS No.
52076-43-4
M.F
C10H13B
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,4-diethylbenzene

CAS Number

52076-43-4

Product Name

2-Bromo-1,4-diethylbenzene

IUPAC Name

2-bromo-1,4-diethylbenzene

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3

InChI Key

JOHFMRVNALTVEF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)Br

Canonical SMILES

CCC1=CC(=C(C=C1)CC)Br

2-Bromo-1,4-diethylbenzene is an aromatic compound characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. Its molecular formula is C10H12Br, and it has a molecular weight of approximately 227.11 g/mol. The compound is also known by various synonyms, including 1,4-diethyl-2-bromobenzene and 2-bromo-p-diethylbenzene. The structure of 2-bromo-1,4-diethylbenzene can be visualized as a benzene ring with bromine at the second position and ethyl groups at the first and fourth positions on the ring .

Typical of aryl halides:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles through reactions such as the nucleophilic aromatic substitution. This is particularly relevant in the presence of strong nucleophiles under suitable conditions.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The presence of the bromine atom can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization of the benzene ring .

There are several methods for synthesizing 2-bromo-1,4-diethylbenzene:

  • Bromination of 1,4-Diethylbenzene: This is the most straightforward method, where 1,4-diethylbenzene is treated with bromine in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.
  • Electrophilic Aromatic Substitution: Starting from diethylbenzene, bromination can be performed using bromine or a brominating agent like N-bromosuccinimide under appropriate conditions to yield 2-bromo-1,4-diethylbenzene.
  • Metal-Catalyzed Reactions: Advanced synthetic routes may involve metal-catalyzed methods that allow for more selective bromination or substitution processes .

2-Bromo-1,4-diethylbenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in the development of new materials with specific properties due to its unique structure.
  • Research: It is utilized in laboratories for studying reaction mechanisms involving aryl halides and their derivatives .

Several compounds share structural similarities with 2-bromo-1,4-diethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,4-DiethylbenzeneC10H14No halogen substituent; used as a solvent
2-Bromo-1,3-diethylbenzeneC10H12BrBromine at different position; alters reactivity
2-Bromo-1,4-dimethylbenzeneC8H9BrContains methyl groups instead of ethyl groups
1-Bromo-2-ethylbenzeneC8H9BrDifferent substitution pattern on benzene

The presence of both ethyl groups and a bromine atom distinguishes 2-bromo-1,4-diethylbenzene from other similar compounds, affecting its reactivity and potential applications in synthesis and material science.

XLogP3

4.2

Wikipedia

2-Bromo-1,4-diethylbenzene

Dates

Last modified: 08-15-2023

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